![molecular formula C13H14N4O3 B2454835 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine CAS No. 497063-54-4](/img/structure/B2454835.png)
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine
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Overview
Description
Pyrimidinamines are a class of compounds that have been studied for their potential applications in various fields . They are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives often involves the use of bioisosterism, a concept in medicinal chemistry where a compound is modified by replacing a part of its structure with a different group that has similar physical or chemical properties . This approach has been used to design and synthesize a series of pyrimidinamine derivatives with excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of pyrimidinamines can vary greatly depending on the specific substituents attached to the pyrimidine ring. For example, some pyrimidinamines may have a trifluoromethyl group or a nitro group attached to the ring .Chemical Reactions Analysis
Pyrimidinamines can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . For example, some pyrimidinamines can act as inhibitors of certain biological processes, such as the expression and activities of certain inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinamines can vary greatly depending on their specific structure. For example, some pyrimidinamines may be more soluble in certain solvents than others, and they may have different melting points and boiling points .Scientific Research Applications
Acaricides and Pest Control
HNPC-A188: , a derivative of this compound, exhibits excellent acaricidal activity. It effectively targets the two-spotted spider mite (Tetranychus urticae), a common agricultural pest. With an LC50 value of 0.19 mg/L, HNPC-A188 compares favorably to the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L) . Researchers continue to explore its potential as a safer alternative to existing acaricides.
Crop Protection
Given the rise in mite-related crop damage, compounds like HNPC-A188 could play a crucial role in protecting agricultural yields. By controlling mite populations, they help prevent crop diseases and improve overall productivity .
Lipophilic Pharmacokinetics
Fluoroalkyl sulfur groups, including trifluoroethyl thioether (CF3CH2S-), enhance the lipophilic properties of drug molecules. HNPC-A188’s trifluoroethyl thioether component contributes to its bioactivity and pharmacokinetic behavior .
Environmental Impact
Understanding the environmental fate and degradation pathways of HNPC-A188 is essential. Researchers can investigate its persistence, mobility, and potential ecological effects to ensure responsible use.
Mechanism of Action
Safety and Hazards
Future Directions
Given the potential applications of pyrimidinamines in various fields, future research could focus on designing and synthesizing new pyrimidinamine derivatives with improved properties and activities. This could involve the use of advanced synthetic techniques and the exploration of novel structure-activity relationships .
properties
IUPAC Name |
5-nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-8(2)9(3)10(5-7)20-13-11(17(18)19)12(14)15-6-16-13/h4-6H,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODVLQMUHMFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine |
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